2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile

Catalog No.
S13751325
CAS No.
M.F
C5H10N2S
M. Wt
130.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile

Product Name

2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile

IUPAC Name

2-amino-2-methyl-3-methylsulfanylpropanenitrile

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

InChI

InChI=1S/C5H10N2S/c1-5(7,3-6)4-8-2/h4,7H2,1-2H3

InChI Key

AZWPTLGTGVMWRE-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)(C#N)N

2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a methylsulfanyl group. Its molecular formula is C5H11N2SC_5H_{11}N_2S, and it is often encountered in its hydrochloride form, which has the formula C5H10N2SHClC_5H_{10}N_2S\cdot HCl. This compound is a colorless to slightly yellow crystalline solid that is soluble in water and ethanol but insoluble in ether.

The structure of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile can be represented using the following SMILES notation: CSCC(C)(N)C#N and its InChI key is JAWPAUUJLPJCHG-UHFFFAOYSA-N . The unique combination of functional groups in this compound makes it a valuable intermediate in organic synthesis and various biological applications.

  • Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common reagents for oxidation include hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The nitrile group can be reduced to primary or secondary amines using catalysts such as palladium on carbon or lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines or amides when reacted with alkyl halides or acyl chlorides under basic conditions.

These reactions highlight the versatility of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile as a reagent in synthetic chemistry.

Research indicates that 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile exhibits significant biological activity. It has been found to possess antibacterial and antifungal properties, inhibiting the growth of various pathogens such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus . Additionally, studies suggest that it may have anticancer properties, potentially inducing apoptosis in cancer cells .

The mechanism of action involves interactions with biological molecules, facilitated by hydrogen bonding and electrostatic interactions due to its functional groups, which could influence cellular pathways and activities.

The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile typically involves the following methods:

  • Nucleophilic Substitution: A common method includes reacting 2-amino-2-methylpropanenitrile with methylthiolate under controlled conditions, often using solvents like dimethyl sulfoxide or tetrahydrofuran. This process is performed in an inert atmosphere to prevent unwanted side reactions.
  • Recrystallization and Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to ensure high yield and purity suitable for industrial applications.

Industrial production may optimize these laboratory methods for larger-scale synthesis while maintaining quality control.

2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: Investigated for potential therapeutic applications, including drug development.
  • Chemical Industry: Used in the synthesis of specialty chemicals and materials .

Its unique functional groups contribute to its utility in these areas.

Studies on the interactions of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile with biomolecules reveal its potential as a biological probe. The compound's amino and nitrile groups can engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. These interactions are crucial for understanding its biological activity and therapeutic potential.

Several compounds share structural similarities with 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile:

Compound NameKey FeaturesUniqueness
2-Amino-3-(methylsulfanyl)propanolContains a hydroxyl group instead of a nitrileLacks the nitrile group
2-Amino-2-methyl-1-propanolNo methylsulfanyl groupReduced reactivity compared to the target compound
3-Mercapto-propionitrileContains a thiol group instead of a methylsulfanylDifferent reactivity profile

The uniqueness of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile lies in its combination of both nitrile and methylsulfanyl groups, which allows for distinct chemical reactivity and potential biological activity not found in similar compounds. This combination enhances its value as an intermediate in organic synthesis and as a subject of biological research .

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-2-methyl-3-(methylsulfanyl)propanenitrile, which reflects its substituent arrangement on a propanenitrile backbone. The root name "propanenitrile" indicates a three-carbon chain with a nitrile group (-C≡N) at position 1. The prefix "2-amino-2-methyl" denotes an amino group (-NH2) and a methyl group (-CH3) attached to carbon 2, while "3-(methylsulfanyl)" specifies a methylthio group (-SCH3) at carbon 3.

Systematic identifiers include:

  • CAS Registry Number: 1249549-47-0
  • SMILES: CC(CSC)(C#N)N
  • InChIKey: AZWPTLGTGVMWRE-UHFFFAOYSA-N

These identifiers enable unambiguous differentiation from structurally similar compounds, such as 2-methyl-2-(methylsulfanyl)propanenitrile (CAS 10074-86-9), which lacks the amino group.

Structural Analysis: 2D/3D Conformational Studies

The compound’s 2D structure (Fig. 1A) reveals a central carbon (C2) bonded to an amino group, a methyl group, and two branching chains: a nitrile group at C1 and a methylsulfanyl group at C3. The 3D conformational model (Fig. 1B) highlights steric interactions between the methyl and methylsulfanyl groups, which impose a staggered geometry to minimize van der Waals repulsions.

Table 1: Key structural descriptors

PropertyValueSource
Bond length (C≡N)~1.16 Å (typical nitrile)
Bond angle (C2-N-C)~109.5° (tetrahedral)
Dihedral angle (S-C-C-N)~180° (antiperiplanar)

The antiperiplanar arrangement of the nitrile and methylsulfanyl groups optimizes orbital overlap, stabilizing the molecule through hyperconjugation.

Spectroscopic Profile (NMR, IR, Mass Spectrometry)

While experimental spectral data for this compound are limited in the provided sources, its functional groups predict characteristic signals:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The methyl groups (C2-CH3 and SCH3) would resonate as singlets at δ 1.2–1.5 ppm, while the amino protons (-NH2) might appear as a broad singlet near δ 2.5 ppm.
    • ¹³C NMR: The nitrile carbon (C≡N) would show a signal at δ 115–120 ppm, with quaternary carbons (C2 and C3) near δ 40–50 ppm.
  • Infrared (IR) Spectroscopy:

    • A strong absorption band at ~2200 cm⁻¹ would confirm the nitrile group (C≡N stretch).
    • N-H stretches (amino group) would appear as broad peaks near 3300–3500 cm⁻¹.
  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would align with the computed molecular weight of 130.21 g/mol.
    • Fragmentation patterns would likely include losses of SCH3 (47 Da) and NH2 (16 Da).

Molecular Formula and Weight Correlations

The molecular formula C5H10N2S (Table 2) arises from:

  • 5 Carbons: 3 from propane + 2 methyl groups.
  • 10 Hydrogens: 8 from propane backbone + 2 from amino group.
  • 2 Nitrogens: 1 from nitrile + 1 from amino.
  • 1 Sulfur: From methylsulfanyl group.

Table 2: Molecular formula breakdown

ElementCountContribution to Molecular Weight (g/mol)
C560.05
H1010.10
N228.02
S132.07
Total130.21

The computed molecular weight (130.21 g/mol) matches the sum of atomic weights, validating the formula.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.05646950 g/mol

Monoisotopic Mass

130.05646950 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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